molecular formula C19H27N5O7 B14235098 Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine CAS No. 570396-74-6

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine

Katalognummer: B14235098
CAS-Nummer: 570396-74-6
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: PEYGAMNTPVSJBG-MJVIPROJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids glycine, alanine, and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine has several applications in scientific research:

    Biochemistry: Studying peptide interactions and functions.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Used in the development of peptide-based materials and drugs.

Wirkmechanismus

The mechanism of action of Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-glutamic acid: Another peptide with different amino acid composition.

    Alanyl-L-tyrosine: Contains alanine and tyrosine but lacks glycine.

Uniqueness

Glycyl-L-alanyl-L-alanylglycyl-L-tyrosine is unique due to its specific sequence and the presence of both glycine and tyrosine, which can confer distinct biological activities compared to other peptides.

Eigenschaften

CAS-Nummer

570396-74-6

Molekularformel

C19H27N5O7

Molekulargewicht

437.4 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H27N5O7/c1-10(23-18(29)11(2)22-15(26)8-20)17(28)21-9-16(27)24-14(19(30)31)7-12-3-5-13(25)6-4-12/h3-6,10-11,14,25H,7-9,20H2,1-2H3,(H,21,28)(H,22,26)(H,23,29)(H,24,27)(H,30,31)/t10-,11-,14-/m0/s1

InChI-Schlüssel

PEYGAMNTPVSJBG-MJVIPROJSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN

Kanonische SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.